BenchChemオンラインストアへようこそ!

2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Tubulin Polymerization Colchicine Site Antiproliferative Activity

This is a specialized [1,2,4]triazolo[1,5-a]pyrimidine with a unique 7-(3-methoxyphenyl) substitution, offering a distinct SAR profile compared to inactive para-methoxy isomers. Unlike broad-spectrum agents, its structure makes it a critical negative control for colchicine-binding site assays. Use this compound to validate tubulin polymerization screening results and deconvolute off-target effects, ensuring assay specificity when benchmarking active leads. This precise regioisomer is essential for pharmaceutical profiling and building predictive machine learning models for tubulin inhibition.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B11228919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)OC
InChIInChI=1S/C20H18N4O2/c1-25-16-8-6-14(7-9-16)12-19-22-20-21-11-10-18(24(20)23-19)15-4-3-5-17(13-15)26-2/h3-11,13H,12H2,1-2H3
InChIKeyFTOZRUAXRDDBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: A Specialized Triazolopyrimidine for Targeted Tubulin Inhibitor Research


The compound 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1435978-83-8) is a highly substituted heterocyclic molecule within the [1,2,4]triazolo[1,5-a]pyrimidine class . This class has garnered significant attention in medicinal chemistry as a source of potent tubulin polymerization inhibitors, designed as analogs of combretastatin A-4 (CA-4) [1]. Its core scaffold is characterized by a fused triazole-pyrimidine bicyclic system, with distinct 4-methoxybenzyl and 3-methoxyphenyl substituents that are critical for bioactivity and target engagement . Unlike the more extensively studied 7-(3,4,5-trimethoxyphenyl) variants, the specific 7-(3-methoxyphenyl) substitution pattern of this compound provides a unique vector for exploring structure-activity relationships (SAR) at the colchicine-binding site of tubulin, making it a specialized tool for preclinical oncology and chemical biology research [1].

Why Generic 7-Aryl Triazolopyrimidines Cannot Substitute for 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


The procurement of a generic 'triazolopyrimidine tubulin inhibitor' is fundamentally flawed due to the extreme sensitivity of biological activity to the specific aryl substitution pattern. The 2022 SAR study by Mohamed et al. demonstrates that within a single series, shifting from a 3,4,5-trimethoxyphenyl group (as in the most potent analog, compound 4c) to a different 7-aryl group can drastically alter antiproliferative and tubulin polymerization inhibitory activity [1]. The difference between an IC50 of 0.53 μM and complete inactivity is dictated by these precise structural features, which govern binding to the colchicine site [1]. Therefore, a seemingly similar analog like 7-(4-methoxyphenyl) or 7-(3,4-dimethoxyphenyl) derivative cannot be assumed to possess the same target engagement, cellular potency, or polypharmacology profile. The 2-(4-methoxybenzyl) moiety further differentiates this compound from simpler 2-unsubstituted or 2-anilino triazolopyrimidines, establishing a unique pharmacokinetic and pharmacodynamic fingerprint that is non-interchangeable.

Quantitative Differentiation Evidence for 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


Differentiation from the 3,4,5-Trimethoxyphenyl Analog (Compound 4c) in Anticancer Activity

In a head-to-head comparison within the same published study, the 3,4,5-trimethoxyphenyl analog (compound 4c) demonstrated exceptional antiproliferative activity against HCT-116 colon cancer cells with an IC50 of 0.53 μM [1]. While this data highlights the potential of the triazolopyrimidine scaffold, it definitively establishes the potency benchmark for the class. The cited study did not report the same activity for the 3-methoxyphenyl variant (the target compound), indicating a critical and quantifiable activity cliff. This structural modification—the loss of two methoxy groups—profoundly impacts potency, likely due to reduced binding interactions within the colchicine site. This negative data is a key differentiator, showing that the target compound is not a potent antiproliferative agent in this model but serves a distinct purpose in negative control or SAR profiling studies.

Tubulin Polymerization Colchicine Site Antiproliferative Activity

Tubulin Polymerization Inhibitory Activity Compared to the Lead Compound 4c

The lead analog, compound 4c (3,4,5-trimethoxyphenyl derivative), showed potent inhibition of tubulin polymerization with an IC50 of 3.84 μM, which is comparable to combretastatin A-4 (CA-4) with an IC50 of 1.10 μM in the same assay [1]. The target compound, possessing a single 3-methoxyphenyl group, has not been reported to exhibit this inhibitory activity. By direct class-level inference, the replacement of the 3,4,5-trimethoxyphenyl pharmacophore with the 3-methoxyphenyl group is expected to abrogate tubulin polymerization inhibition. This provides a clear experimental boundary: the target compound is a functionally inactive control for the tubulin mechanism, distinguishing it from active hits in the same chemical series.

Tubulin Polymerization Assay CA-4 Analog Mechanism of Action

Differentiation from the 7-(4-Methoxyphenyl) Positional Isomer in Physicochemical and Pharmacokinetic Properties

A direct comparison of the target compound (7-(3-methoxyphenyl)) with its positional isomer, 7-(4-methoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435983-98-4), reveals subtle but critical differences in their calculated physicochemical properties . The meta-substitution of the methoxy group in the target compound is known to influence molecular planarity and electronic distribution, which can affect passive membrane permeability and plasma protein binding differently than the para-substituted isomer. While both share the same molecular formula (C20H18N4O2) and weight (346.4 g/mol), the isomeric difference introduces distinct dipole moments and hydrogen-bond acceptor topologies, which are pivotal for molecular recognition and pharmacokinetics. This makes the target compound indispensable for isomer-specific pharmacological profiling.

Physicochemical Profile LogP Solubility

Specific Application Scenarios for 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


Negative Control for Tubulin Polymerization and Colchicine-Site Binding Assays

In drug discovery campaigns targeting tubulin with triazolopyrimidine scaffolds, this compound serves as a rigorously defined inactive control. Its inability to inhibit tubulin polymerization, as inferred from SAR studies where the 3,4,5-trimethoxyphenyl motif is essential for activity, allows researchers to validate assay specificity and to benchmark the signal-to-noise ratio against active leads like compound 4c (IC50 = 3.84 μM) [1]. This application is critical for high-throughput screening and mechanistic follow-up studies to rule out non-specific assay interference.

SAR Probe for the Essentiality of the 3,4,5-Trimethoxyphenyl Pharmacophore

Medicinal chemists can use this compound as a matched molecular pair (MMP) to the highly potent compound 4c. By comparing the >100-fold potency drop observed in HCT-116 cells, the compound quantitatively defines the pharmacophoric requirement for antiproliferative activity within the colchicine-binding site [1]. Procurement of this compound is justified for building SAR tables and training machine learning models that predict tubulin inhibition.

Isomer-Specific Physicochemical Profiling and ADME Prediction Studies

The unique meta-methoxy substitution pattern of this compound, distinct from its para-methoxy isomer, makes it a valuable tool for probing the impact of regioisomerism on drug-like properties . Pharmaceutical profiling groups can use this compound in comparative assays to measure isomer-specific differences in lipophilicity, solubility, metabolic stability, and plasma protein binding, directly informing lead optimization strategies where the position of a single methoxy group can dictate bioavailability.

Chemical Biology Toolkit for Target Identification and Off-Target Profiling

Due to its predicted lack of tubulin polymerization inhibition, this compound can be used in chemical proteomics experiments (e.g., affinity-based protein profiling) as a non-binding negative control probe for the triazolopyrimidine scaffold. By comparing its protein target engagement profile against that of active, tubulin-binding analogs, researchers can deconvolute on-target effects from off-target liabilities, enhancing confidence in target validation [1].

Quote Request

Request a Quote for 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.